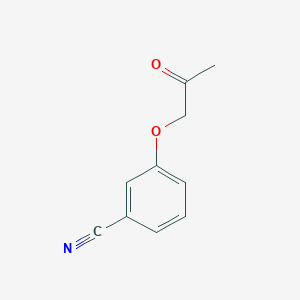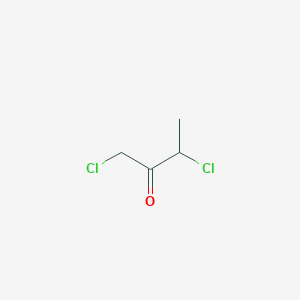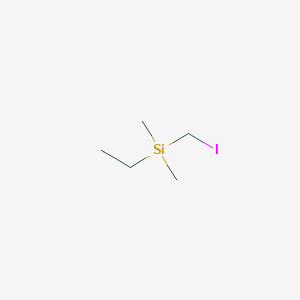
Ethyl(iodomethyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(iodomethyl)dimethylsilane, also known as iodomethylsilane, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents and has a pungent odor. This compound has various applications in organic synthesis, including the preparation of organosilicon compounds, as a reagent in the synthesis of peptides and nucleotides, and as a precursor in the preparation of other iodine-containing compounds.
Mécanisme D'action
The mechanism of action of Ethyl(iodomethyl)dimethylsilane is not well understood. However, it is believed to act as a methylating agent, where the iodine atom is replaced by a methyl group in the target molecule. This reaction is thought to be facilitated by the electron-withdrawing nature of the silicon atom, which enhances the reactivity of the methyl group.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Ethyl(iodomethyl)dimethylsilane. However, studies have shown that it can cause skin and eye irritation and may be toxic if ingested or inhaled. It is also a flammable liquid and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl(iodomethyl)dimethylsilane is its high reactivity, which makes it a useful reagent in organic synthesis. It is also relatively easy to handle and store, making it a popular choice in the laboratory. However, it is a toxic and flammable compound, which requires proper handling and disposal procedures. Additionally, its high reactivity can make it difficult to control the reaction, leading to side reactions and lower yields.
Orientations Futures
There are several areas of future research that could be explored with Ethyl(iodomethyl)dimethylsilane. One potential direction is the development of more efficient and selective methods for the synthesis of organosilicon compounds using this reagent. Another area of interest is the application of Ethyl(iodomethyl)dimethylsilane in the synthesis of new iodine-containing compounds with potential applications in medicine and biotechnology. Finally, further studies are needed to better understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of Ethyl(iodomethyl)dimethylsilane involves the reaction of iodomethane with dimethylchlorosilane in the presence of a catalyst such as zinc or copper. The reaction proceeds through a substitution reaction, where the iodine atom in iodomethane is replaced by the silicon atom in dimethylchlorosilane. The resulting compound is then purified by distillation or column chromatography.
Applications De Recherche Scientifique
Ethyl(iodomethyl)dimethylsilane has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of organosilicon compounds. It is also used as a precursor in the synthesis of various iodine-containing compounds, including iodinated peptides and nucleotides.
Propriétés
Numéro CAS |
18157-41-0 |
|---|---|
Nom du produit |
Ethyl(iodomethyl)dimethylsilane |
Formule moléculaire |
C5H13ISi |
Poids moléculaire |
228.15 g/mol |
Nom IUPAC |
ethyl-(iodomethyl)-dimethylsilane |
InChI |
InChI=1S/C5H13ISi/c1-4-7(2,3)5-6/h4-5H2,1-3H3 |
Clé InChI |
HYWZBSLSHAUBSB-UHFFFAOYSA-N |
SMILES |
CC[Si](C)(C)CI |
SMILES canonique |
CC[Si](C)(C)CI |
Synonymes |
Ethyl(iodomethyl)dimethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



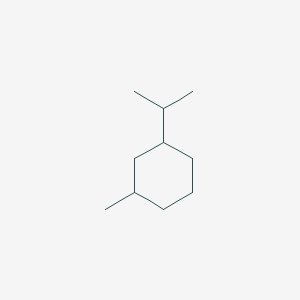
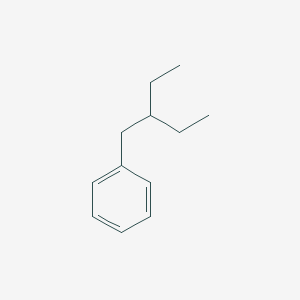
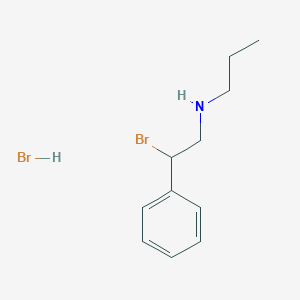
![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)
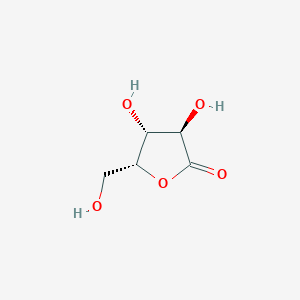
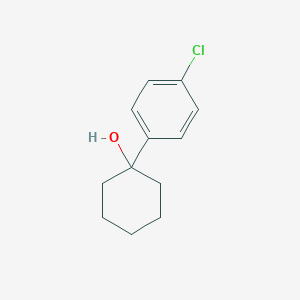
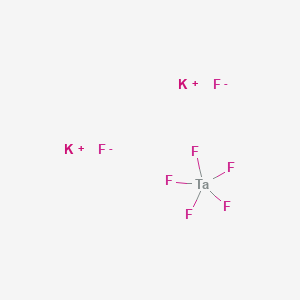
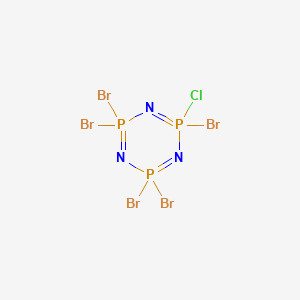
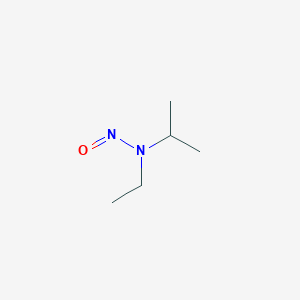
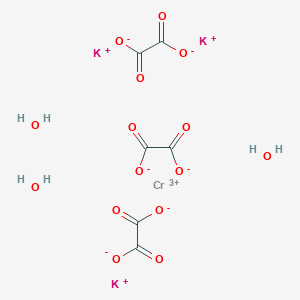
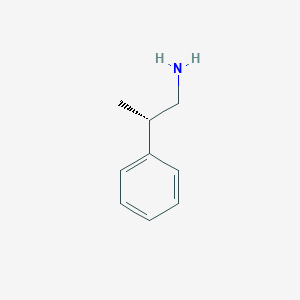
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
